Sitaxsentan

Catalog No.
S003621
CAS No.
184036-34-8
M.F
C18H15ClN2O6S2
M. Wt
454.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitaxsentan

CAS Number

184036-34-8

Product Name

Sitaxsentan

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide

Molecular Formula

C18H15ClN2O6S2

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3

InChI Key

PHWXUGHIIBDVKD-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2

Synonyms

N-(4-chloro-3-methyl-5-isoxazolyl)-2-((4,5-(methylenedioxy)-O-toly)acetyl)-3-thiophenesulfonamide, N-(4-chloro-3-methyl-5-isoxazolyl)-2-(3,4-(methylenedioxy)-6-methyl)phenylacetyl-3-thiophenesulfonamide, sitaxsentan, TBC 11251, TBC-11251, TBC11251

Canonical SMILES

CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2

The exact mass of the compound Sitaxentan is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

While Sitaxentan is not currently prescribed for many conditions, researchers have investigated its potential applications in various areas of scientific research. Here are some examples:

  • Pulmonary Arterial Hypertension (PAH)

    Sitaxentan was initially studied as a treatment for PAH, a condition that causes high blood pressure in the arteries that supply blood to the lungs. Some research suggests that Sitaxentan may improve exercise capacity and symptoms in people with PAH []. However, its use for PAH is not currently recommended due to the availability of more effective medications with a better safety profile [].

  • Heart Failure

    Researchers have explored whether Sitaxentan could improve outcomes in people with heart failure. Some studies have shown modest benefits in terms of reducing hospital admissions and improving exercise capacity []. However, larger trials did not find a significant mortality benefit, and Sitaxentan is not a recommended treatment for heart failure [].

  • Other Areas of Investigation

    Scientific research on Sitaxentan continues in other areas. For instance, researchers are investigating its potential role in kidney disease and pulmonary fibrosis [, ]. These areas of research are ongoing, and more data is needed to determine the effectiveness of Sitaxentan in these conditions.

Sitaxentan is a selective endothelin-A receptor antagonist that was initially marketed under the trade name Thelin for the treatment of pulmonary arterial hypertension. It belongs to the sulfonamide class of drugs and has a chemical formula of C₁₈H₁₅ClN₂O₆S₂, with an average molecular weight of approximately 454.91 g/mol . Sitaxentan acts by blocking the vasoconstrictive effects of endothelin-1 on endothelin-A receptors while preserving the beneficial functions of endothelin-B receptors .

Sitaxentan functioned by selectively blocking the action of endothelin (ET) on the endothelin-A (ETA) receptor []. Endothelin is a potent vasoconstrictor (blood vessel narrowing agent). By blocking the ETA receptor, sitaxentan aimed to relax blood vessels in the lungs, leading to improved blood flow and reduced pressure in patients with PAH [].

Primarily involving its metabolism in the liver. It is metabolized by cytochrome P450 enzymes CYP2C9 and CYP3A4, leading to potential interactions with other medications that are also metabolized by these pathways . The compound's structure allows it to interact specifically with endothelin receptors, inhibiting their action and thus affecting vascular resistance.

The synthesis of Sitaxentan involves multiple steps typical for sulfonamide compounds. While specific proprietary methods are not publicly detailed, general synthetic approaches include:

  • Formation of the sulfonamide linkage: This involves reacting a suitable amine with a sulfonyl chloride.
  • Construction of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Final assembly: The compound is completed through further functional group modifications and purifications.

These methods ensure that the final product maintains its necessary pharmacological properties while minimizing impurities.

Sitaxentan has notable interactions with various drugs due to its metabolism by specific cytochrome P450 enzymes. For instance:

  • Warfarin: Sitaxentan can inhibit warfarin metabolism, necessitating dosage adjustments .
  • Abatacept: Co-administration may increase Sitaxentan metabolism .
  • Abaloparatide: This combination can enhance the hypotensive effects of Sitaxentan .

Regular monitoring of liver function tests is recommended in patients taking Sitaxentan or similar drugs due to the risk of hepatotoxicity .

Several compounds are structurally and functionally similar to Sitaxentan. Here’s a comparison highlighting their uniqueness:

CompoundTypeSelectivityHepatotoxicity RiskAdministration
SitaxentanEndothelin-A antagonistHigh (6500-fold)HighOral
BosentanNon-selective antagonistModerateModerateOral
AmbrisentanEndothelin-A antagonistModerateLowOral
TezosentanNon-selective antagonistLowModerateIntravenous

Uniqueness of Sitaxentan

Physical Description

Solid

XLogP3

3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

454.0060062 g/mol

Monoisotopic Mass

454.0060062 g/mol

Heavy Atom Count

29

UNII

J9QH779MEM

Drug Indication

Investigated for use/treatment in pulmonary hypertension, connective tissue diseases, hypertension, and congestive heart failure.

Pharmacology

Sitaxentan belongs to a class of drugs known as endothelin receptor antagonists (ERAs). Patients with PAH have elevated levels of endothelin, a potent blood vessel constrictor, in their plasma and lung tissue. Sitaxentan blocks the binding of endothelin to its receptors, thereby negating endothelin's deleterious effects.

MeSH Pharmacological Classification

Endothelin Receptor Antagonists

ATC Code

C - Cardiovascular system
C02 - Antihypertensives
C02K - Other antihypertensives
C02KX - Antihypertensives for pulmonary arterial hypertension
C02KX03 - Sitaxentan

Mechanism of Action

Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Endothelin
EDNRA [HSA:1909] [KO:K04197]

Other CAS

184036-34-8
210421-64-0

Absorption Distribution and Excretion

70-100%
Renal (50 to 60%) Fecal (40 to 50%)

Metabolism Metabolites

Hepatic (CYP2C9- and CYP3A4-mediated)

Wikipedia

Sitaxentan

Biological Half Life

10 hours

Dates

Last modified: 09-13-2023
[1]. Kaehler, et al. Successful treatment of portopulmonary hypertension with the selective endothelin receptor antagonist Sitaxentan. Wien Klin Wochenschr. 2011 Apr;123(7-8):248-52. Epub 2011 Mar 31.

[2]. Chin M, Levy RD, Yoshida EM, Byrne MF.Sitaxsentan-induced acute severe hepatitis treated with glucocorticoid therapy.Can Respir J. 2012 Jan-Feb;19(1):e1-2.

[3]. Sandoval J, et al. STRIDE-4 investigators.Safety and efficacy of sitaxsentan 50 and 100 mg in patients with pulmonary arterial hypertension.Pulm Pharmacol Ther. 2012 Feb;25(1):33-9. Epub 2011 Nov 2.

[4]. Safdar Z. Effect of transition from sitaxsentan to ambrisentan in pulmonary arterial hypertension.Vasc Health Risk Manag. 2011;7:119-24. Epub 2011 Mar 2.

[5]. Rondelet B, et al. Sildenafil added to sitaxsentan in overcirculation-induced pulmonary arterial hypertension.Am J Physiol Heart Circ Physiol. 2010 Oct;299(4):H1118-23. Epub 2010 Aug 6.

Explore Compound Types